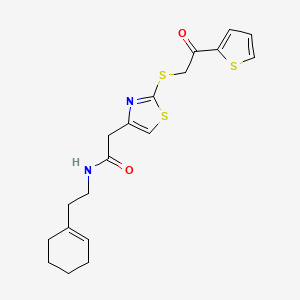

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S3/c22-16(17-7-4-10-24-17)13-26-19-21-15(12-25-19)11-18(23)20-9-8-14-5-2-1-3-6-14/h4-5,7,10,12H,1-3,6,8-9,11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUPSVGIEPZPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexenyl group, a thiophenyl moiety, and a thiazole ring. Its molecular formula is , with a molecular weight of 327.4 g/mol. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing thiophene and thiazole rings have shown promising results in inhibiting reactive oxygen species (ROS). A study demonstrated that certain thiazole derivatives had an IC50 value of approximately 28.23 µg/mL against the ABTS radical, suggesting strong antioxidant potential that could be relevant for this compound as well .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Compounds with thiazole and thiophene groups are often investigated for their ability to modulate inflammatory pathways. In vitro studies have shown that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the thiazole ring is particularly noteworthy as it is associated with various anticancer mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses or cell growth.

- Covalent Binding : Similar compounds have shown the ability to form covalent bonds with target proteins, which could enhance their efficacy as therapeutic agents.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

These findings suggest that this compound could exhibit similar beneficial effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Core Thiazole Modifications

- Thiophene vs. Aryl/Chloro Substituents: The target compound’s thiophene-thioether group (C16H14N2OS2 framework) contrasts with analogues like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), where a dichlorophenyl group enhances steric bulk and electron-withdrawing effects. The thiophene in the target may improve π-π stacking interactions in biological systems compared to chlorinated aromatics . Quinazolinone-thioacetamides () incorporate sulfamoylphenyl and substituted aryl groups, which introduce hydrogen-bonding capabilities absent in the target’s cyclohexenylethyl chain .

Acetamide Side Chain Variations

- Cyclohexenylethyl vs. Aryl Groups: The cyclohexenylethyl group in the target compound increases lipophilicity compared to simpler aryl acetamides (e.g., N-phenyl or N-(4-methoxyphenyl) derivatives in ). This may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Melting Points and Solubility

- High-Melting Analogues: Quinazolinone derivatives () exhibit melting points >250°C due to hydrogen-bonding networks (e.g., Compound 15: 315.5°C). The target’s cyclohexenylethyl group may lower melting points (estimated 150–200°C) by reducing crystallinity .

- Lipophilicity : The cyclohexene and thiophene groups likely increase logP values compared to polar analogues like N-(4-methoxyphenyl)-2-thioxoacetamide (), which has a methoxy group enhancing solubility .

Antimicrobial and Cytotoxic Potential

- Thiazolidinones () show moderate antimicrobial activity, attributed to the thiazole core’s ability to disrupt bacterial membranes. The target’s thiophene-thioether moiety may enhance activity against Gram-negative strains .

- Quinazolinone-thioacetamides () demonstrate cytotoxicity via topoisomerase inhibition. The target’s lack of a sulfamoyl group (cf. ) may reduce DNA-targeting efficacy but improve selectivity .

- Triazole-naphthalene hybrids () exhibit antifungal activity, suggesting the target’s cyclohexene group could modulate similar pathways .

Q & A

(Basic) What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by sequential acylation and thioether bond formation. Key steps include:

- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF, optimized at 80–100°C for 6–12 hours .

- Thioether Coupling : Reaction of thiol intermediates with 2-oxo-2-(thiophen-2-yl)ethyl bromide using triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Acylation : Final amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the cyclohexenylethyl amine and thiazole-acetic acid derivative in DMF at room temperature for 24 hours .

Critical Parameters : - Solvent polarity (e.g., DMF for acylation vs. DCM for thioether formation).

- Temperature control to prevent epimerization or thioether oxidation.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

(Basic) Which spectroscopic and chromatographic techniques are prioritized for structural validation?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) :

- HPLC :

- Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) assess purity (>95%) and detect hydrolytic degradation products .

(Advanced) How should researchers resolve contradictions between in vitro bioactivity and computational predictions?

Answer:

Discrepancies often arise from assay conditions or target flexibility. Mitigation strategies include:

- Orthogonal Assays :

- Validate enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to confirm binding kinetics .

- Use cellular thermal shift assays (CETSA) to verify target engagement in live cells .

- Structural Analysis :

- Metabolite Screening :

- LC-MS/MS to rule out off-target interactions from metabolic byproducts (e.g., oxidized thiophene derivatives) .

(Advanced) What computational strategies elucidate the compound’s mechanism of action?

Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like cyclooxygenase-2 (COX-2) or MAP kinases. Focus on thiazole-thioether interactions with catalytic cysteine residues .

- MD Simulations :

- Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) and identify key hydrogen bonds (e.g., acetamide NH with Glu520 in COX-2) .

- QSAR Modeling :

- Develop 3D-QSAR models (e.g., CoMFA) using bioactivity data from analogs to optimize substituents (e.g., thiophene vs. furan) for potency .

(Basic) What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene and thioether moieties .

- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC over 72 hours .

- Moisture Control : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the acetamide group .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Core Modifications :

- Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) or alternate heterocycles (e.g., oxazole) to probe electronic effects .

- Side Chain Variations :

- Bioisosteric Replacement :

- Data Collection :

- Test analogs in parallel assays (e.g., IC₅₀ in enzymatic and cell-based models) to decouple target specificity from cytotoxicity .

(Advanced) What experimental approaches validate the compound’s pharmacokinetic properties?

Answer:

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic half-life .

- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

- In Vivo PK :

- Conduct single-dose studies in rodents (IV/PO routes) to calculate AUC, Cmax, and clearance rates .

- Plasma Protein Binding :

(Basic) How should researchers troubleshoot low yields in the final acylation step?

Answer:

- Catalyst Optimization :

- Solvent Screening :

- Reaction Monitoring :

- Use TLC (EtOAc/hexane 3:7) or in situ IR to track amine consumption (disappearance of N-H stretch at ~3300 cm⁻¹) .

- Byproduct Removal :

(Advanced) What strategies mitigate off-target effects in cellular assays?

Answer:

- Proteome-Wide Profiling :

- Use affinity pulldown with biotinylated probes and quantitative MS (SILAC) to identify non-target binders .

- CRISPR Knockout :

- Generate isogenic cell lines lacking the putative target (e.g., COX-2 KO) to confirm on-target cytotoxicity .

- Dose-Response Analysis :

- Compare IC₅₀ values across cell types (e.g., cancer vs. primary) to assess selectivity windows (>10-fold preferred) .

(Advanced) How can researchers address discrepancies in thermal stability data across studies?

Answer:

- Standardized Protocols :

- Use DSC (differential scanning calorimetry) with uniform heating rates (10°C/min) and sample prep (lyophilized vs. crystalline) .

- Degradation Pathway Mapping :

- Excipient Screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.